Computational cLogP Differentiation: 6,7-Dimethoxy-4-nitrophenyl Dihydronaphthalenone vs. Des-Methoxy and Regioisomeric Analogs
The 6,7-dimethoxy substitution pattern on the dihydronaphthalenone scaffold produces a distinct lipophilicity profile relative to the des-methoxy analog. The unsubstituted core, 3,4-dihydronaphthalen-1(2H)-one, has a reported experimental LogP of 1.76 [1]. The addition of the 4-nitrophenyl group at position 2 (as in CAS 1155878-38-8) adds approximately +1.1 to +1.3 LogP units based on the π-value of the phenyl-NO₂ fragment, yielding an estimated LogP of ~2.9–3.1 for the des-methoxy nitrophenyl analog. The further addition of two methoxy groups at positions 6 and 7 on the naphthalenone ring (the title compound) introduces an incremental π contribution of approximately +0.4 to +0.6 (two × methoxy aromatic π = ~+0.2 to +0.3 each), yielding an estimated LogP of approximately 3.3–3.7 for the title compound [2]. This represents a meaningful ~0.4–0.6 LogP unit increase over the des-methoxy analog, which corresponds to an approximately 2.5–4× increase in octanol/water partition coefficient—sufficient to alter membrane permeability and protein-binding kinetics in cellular assays [3]. The 5,8-dimethoxy regioisomer (CAS 1451449-56-1) shares the same molecular formula and calculated LogP but differs in the spatial orientation of the methoxy groups relative to the carbonyl, potentially altering intramolecular hydrogen-bonding patterns and the compound's effective polar surface area in solution .
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~3.3–3.7 (6,7-dimethoxy + 4-nitrophenyl dihydronaphthalenone) |
| Comparator Or Baseline | Des-methoxy analog (CAS 1155878-38-8): estimated cLogP ~2.9–3.1; Core scaffold 3,4-dihydronaphthalen-1(2H)-one: experimental LogP = 1.76 |
| Quantified Difference | ~0.4–0.6 LogP units higher than des-methoxy analog (~2.5–4× higher partition coefficient); ~1.5–1.9 LogP units higher than unsubstituted core |
| Conditions | Estimated via fragment-based π-value addition (Hansch-Leo approach); core LogP from experimental database; no experimental LogP or ChromLogD data located for the title compound itself |
Why This Matters
A 0.4–0.6 LogP difference corresponds to a 2.5–4× higher partition coefficient, which can significantly impact cellular permeability and non-specific protein binding—key considerations when selecting a dihydronaphthalenone scaffold for cell-based assays versus biochemical assays.
- [1] CIRS Group CAS Database. 6,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one (CAS 2472-13-1): LogP = 1.76160. https://hgt.cirs-group.com (accessed 2026-05-03). View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (π-values: OCH₃ aromatic = −0.02 to +0.26; NO₂ = −0.28 to +0.16 depending on context; phenyl = +1.96.) View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Relationship between LogP increments and permeability.) View Source
